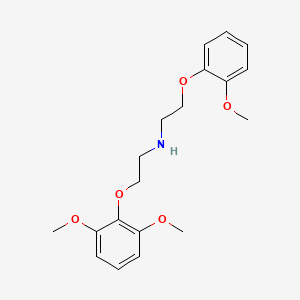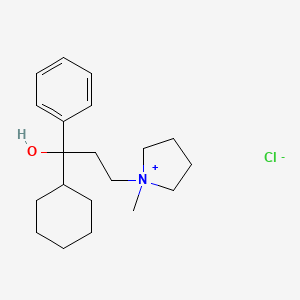
Tricyclamol Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclamol chloride is a racemate.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Tricyclamol chloride has been explored for its potential in inhibiting corrosion, particularly in the context of nuclear installations where chloride ions, produced by the degradation of organic seals and oils, enhance pitting corrosion. Studies like that by Bellanger (2006) in "Corrosion Science" discuss this application, focusing on its effectiveness in preventing localized corrosion in stainless steels in environments with chloride ions, such as low-level radioactive water containing tritium, a radionuclide used in the nuclear industry (Bellanger, 2006).
Catalysis in Organic Synthesis
Research has shown that tricyclamol chloride can act as a catalyst in organic synthesis. For instance, Moosavi-Zare et al. (2014) in "RSC Advances" described its use in synthesizing 1,2,4,5-tetrasubstituted imidazoles. This highlights tricyclamol chloride's ability to catalyze multi-component condensation reactions efficiently under neutral and solvent-free conditions (Moosavi-Zare et al., 2014).
Environmental Impact Studies
There are studies like those by Calafat et al. (2007) in "Environmental Health Perspectives" examining the environmental and health impacts of related compounds, such as triclosan. These studies assess the exposure to these compounds in the general population, providing insights into their environmental persistence and potential impacts (Calafat et al., 2007).
Antibacterial Applications and Resistance
Research by Harrison et al. (2019) in "Environmental Pollution" investigated the impact of benzalkonium chloride, a compound replacing triclosan in antibacterial soaps, on antibiotic resistance. This study is relevant as it highlights the broader context of antimicrobial compounds, including tricyclamol chloride, and their role in environmental antibiotic resistance (Harrison et al., 2019).
Phase Behavior in Chemical Systems
Studies like that by Anderson et al. (2009) in "Green Chemistry" explore the phase behavior of compounds like trihexyl(tetradecyl)phosphonium chloride in mixtures with water and other solvents. This research is crucial for understanding the applications of such compounds in chemical separations and catalysis (Anderson et al., 2009).
Applications in Material Science
The potential of tricyclamol chloride in material science, particularly in the hydration and setting of construction materials like tricalcium silicate, is also noteworthy. Juenger et al. (2005) in "Cement and Concrete Research" discussed how calcium chloride, a related compound, affects the hydration of tricalcium silicate, indicating a broader area of research where tricyclamol chloride might find applications (Juenger et al., 2005).
Propiedades
Número CAS |
3818-88-0 |
|---|---|
Nombre del producto |
Tricyclamol Chloride |
Fórmula molecular |
C20H32ClNO |
Peso molecular |
337.9 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol;chloride |
InChI |
InChI=1S/C20H32NO.ClH/c1-21(15-8-9-16-21)17-14-20(22,18-10-4-2-5-11-18)19-12-6-3-7-13-19;/h2,4-5,10-11,19,22H,3,6-9,12-17H2,1H3;1H/q+1;/p-1 |
Clave InChI |
PISKUTGWQHZKIK-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Cl-] |
SMILES canónico |
C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Cl-] |
Otros números CAS |
3818-88-0 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




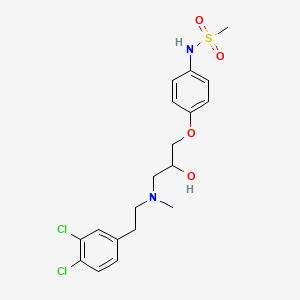
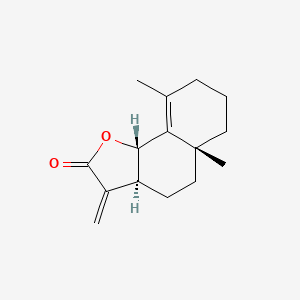

![11-Ethyl-13-(hydroxymethyl)-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1208792.png)
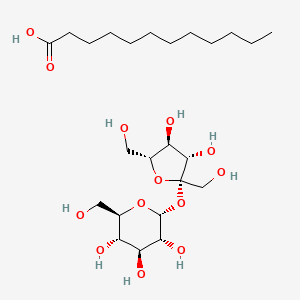
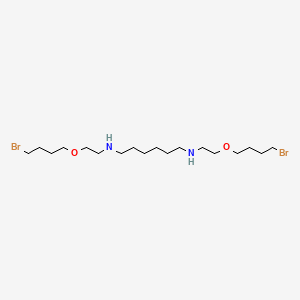
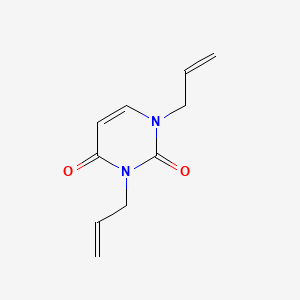


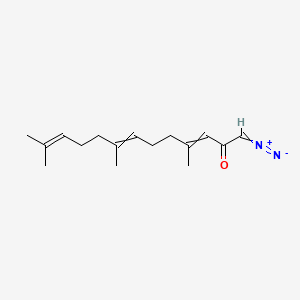
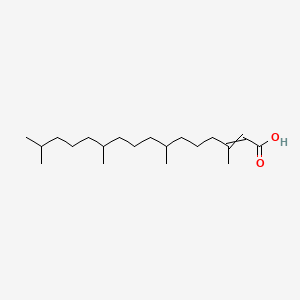
![[2-Octadec-9-enoyloxy-3-(10-oxo-10-perylen-3-yldecanoyl)oxypropyl] octadec-9-enoate](/img/structure/B1208808.png)
